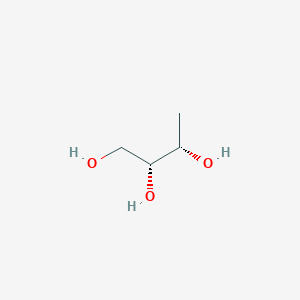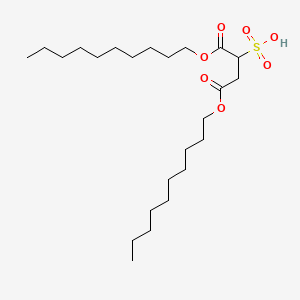
Anisole, o-octyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anisole, o-octyl- is an organic compound with the molecular formula C15H24O. It is a derivative of anisole, where an octyl group is attached to the ortho position of the methoxybenzene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Anisole, o-octyl- can be synthesized through the alkylation of anisole. One common method involves the reaction of anisole with an octyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of anisole, o-octyl- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. The separation and purification of the final product are usually achieved through distillation and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: Anisole, o-octyl- undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. The methoxy group activates the benzene ring, making it more reactive towards electrophiles.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert anisole, o-octyl- to its corresponding alkylated phenol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Sulfonation: Fuming sulfuric acid at elevated temperatures.
Halogenation: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Nitration: Nitroanisole derivatives.
Sulfonation: Sulfoanisole derivatives.
Halogenation: Halogenated anisole derivatives.
Scientific Research Applications
Anisole, o-octyl- has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in chemical processes.
Mechanism of Action
The mechanism of action of anisole, o-octyl- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxy group on the benzene ring donates electron density, making the ring more nucleophilic and reactive towards electrophiles. This property is exploited in various chemical reactions to introduce functional groups onto the benzene ring.
Comparison with Similar Compounds
Anisole (Methoxybenzene): The parent compound with a methoxy group attached to the benzene ring.
p-Octyl Anisole: Anisole derivative with an octyl group attached to the para position.
m-Octyl Anisole: Anisole derivative with an octyl group attached to the meta position.
Comparison: Anisole, o-octyl- is unique due to the position of the octyl group at the ortho position, which influences its reactivity and physical properties. Compared to its para and meta counterparts, the ortho-substituted anisole exhibits different steric and electronic effects, affecting its behavior in chemical reactions and applications.
Properties
CAS No. |
20056-59-1 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-methoxy-2-octylbenzene |
InChI |
InChI=1S/C15H24O/c1-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16-2/h9-10,12-13H,3-8,11H2,1-2H3 |
InChI Key |
JMDVVUPNWNPATJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


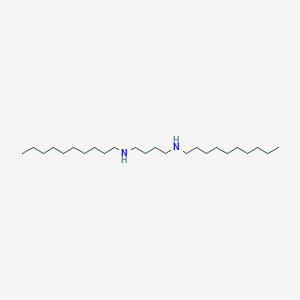

![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
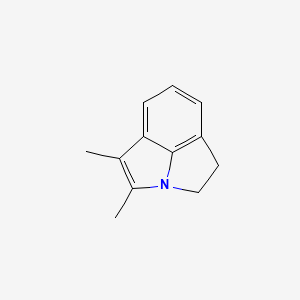
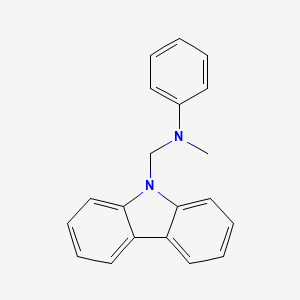
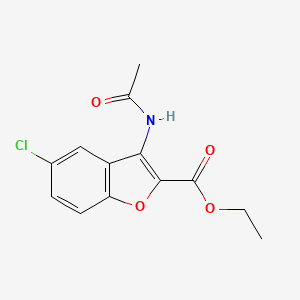
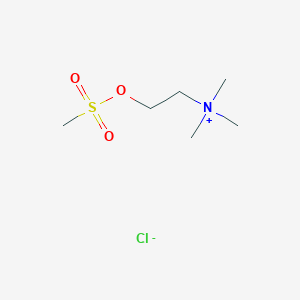
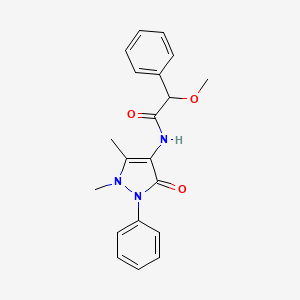
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14161272.png)
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161280.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)

